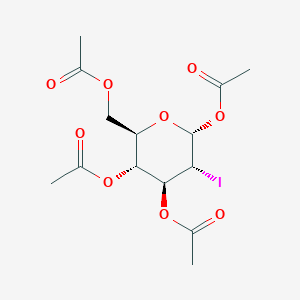1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose
CAS No.:
Cat. No.: VC15892035
Molecular Formula: C14H19IO9
Molecular Weight: 458.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19IO9 |
|---|---|
| Molecular Weight | 458.20 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 |
| Standard InChI Key | KXQRSYVDKIOQHJ-KSTCHIGDSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a hexopyranose ring with acetyl groups at the 1, 3, 4, and 6 positions, a deoxygenated C-2 site, and an iodine atom substituting the hydroxyl group at C-2. Its molecular formula is C₁₄H₁₉IO₉, with a molecular weight of 458.20 g/mol . The α-anomeric configuration is confirmed by optical rotation data ([α]D = +30.0°±2.0° in H₂O) , though specific rotational values for the iodo derivative require further characterization.
Stereochemical Considerations
The stereochemistry at C-1 (α-configuration) and the spatial arrangement of substituents are pivotal for its reactivity. X-ray crystallography of analogous compounds, such as 1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose, reveals a chair conformation with axial acetyl groups at C-3 and C-4, stabilizing the structure through steric and electronic effects .
Physical Properties
-
Solubility: Soluble in polar aprotic solvents (acetone, DCM, DMSO) and moderately soluble in methanol .
Synthesis and Preparation
Key Synthetic Routes
The iodination of 1,3,4,6-tetra-O-acetyl-β-D-glucosamine derivatives represents a common pathway. A scalable method involves:
-
Tosylation: Introducing a tosyl group at C-6 of 1,3,4,6-tetra-O-acetyl-β-D-glucosamine .
-
Iodide Displacement: Reacting the tosylated intermediate with sodium iodide in butanone at 80°C, yielding the iodo derivative .
This approach avoids harsh conditions, achieving yields >50% on multi-gram scales .
Alternative Strategies
-
Direct Iodination: Treatment of 2-deoxy-2-iodo precursors with acetylating agents (e.g., acetic anhydride) .
-
Enzymatic Methods: Limited reports exist, but lipase-mediated acetylation could offer regioselective advantages .
Purification and Characterization
Applications in Organic Synthesis
Glycosylation Reactions
The iodine atom at C-2 acts as a leaving group, enabling nucleophilic substitution to form 2-amino or 2-thio derivatives. For example:
-
Amination: Reaction with ammonia yields 2-amino-2-deoxy sugars, precursors to antibiotics like neomycin .
-
Thioglycosides: Treatment with thiols produces thioglycosides for glycoconjugate vaccines .
Deoxy Sugar Synthesis
The compound is a linchpin for synthesizing rare 2,6-dideoxy aminosugars (e.g., fucosamine, bacillosamine) via reductive deiodination or radical-mediated C–I bond cleavage .
Case Study: Bacillosamine Production
-
Iodine Removal: Hydrogenolysis (H₂/Pd-C) eliminates iodine, forming 2-deoxy-β-D-glucopyranose .
-
Functionalization: Subsequent azidation or oxidation introduces nitrogen or oxygen functionalities .
Pharmaceutical Intermediates
-
Anticancer Agents: 2-Iodo derivatives are precursors to radiolabeled sugars for tumor imaging .
-
Antivirals: Glycosylation with nucleoside analogs enhances bioavailability .
Recent Advances and Future Directions
Scalable Synthesis
Recent protocols achieve 30-gram yields of advanced intermediates (e.g., allyl 3-O-acetyl-4-azido-2,4,6-trideoxy-2-trifluoroacetamido-β-D-galactopyranoside) in nine steps, minimizing chromatographic purifications .
Orthogonal Protecting Groups
Innovative strategies using trifluoroacetyl and benzylidene groups improve regioselectivity in multi-step syntheses .
Computational Modeling
DFT studies predict reaction pathways for iodine displacement, aiding in catalyst design for stereocontrolled glycosylations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume